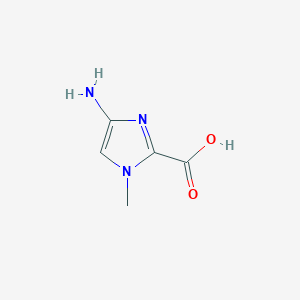
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine
Vue d'ensemble
Description
The compound “5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for “5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine” is not available, similar compounds are often synthesized through the reaction of α,β-unsaturated ketones with hydrazine hydrate and formic acid .Applications De Recherche Scientifique
Pharmacological Activity and Toxicity
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, and its derivatives, have been a subject of interest due to their diverse pharmacological activities. Research indicates that nitrogen-containing heterocycles like 1,2,4-triazoles are highly pharmacologically active, showing various effects such as antifungal, antidepressant, hepatoprotective, wound healing, and antiviral properties. The toxicity studies of these compounds suggest that they are generally non-toxic or low toxic substances (Shcherbak, Kaplaushenko, & Belenichev, 2014).
Synthesis and Chemical Properties
The synthesis of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine involves various chemical reactions. For instance, the compound has been synthesized through thermal cyclization of N′-(1-iminoalkyl) hydrazides, showcasing the flexibility of its synthesis routes (Khromova et al., 2016). Additionally, a green one-pot synthesis method has been developed, emphasizing the compound's potential in sustainable chemistry (Beyzaei et al., 2019).
Antimicrobial and Anticancer Potential
This compound has shown promising results in the field of antimicrobial and anticancer research. A study synthesized a series of derivatives and tested them for their anticancer activity against various cancer cell lines, indicating potential efficacy in cancer treatment (Holla et al., 2003). In terms of antimicrobial properties, synthesized derivatives have displayed notable activities against a range of bacterial and fungal pathogens, suggesting their use as potential antimicrobial agents (Bektaş et al., 2007).
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-2-1-3-6(4-5)13(14)15/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPIRMIEKTLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389025 | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
59301-20-1 | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol](/img/structure/B1608672.png)

![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)
![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)
![2-(3,4-Dimethoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1608678.png)
![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)